molecular formula C11H14N2O4 B2824960 Tert-butyl 2-amino-4-nitrobenzoate CAS No. 1260862-42-7

Tert-butyl 2-amino-4-nitrobenzoate

Cat. No.: B2824960
CAS No.: 1260862-42-7
M. Wt: 238.243
InChI Key: VJENZYUFPCZPPJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-nitrobenzoate: is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the benzene ring is substituted with amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of tert-butyl 2-amino-4-nitrobenzoate typically begins with the esterification of 2-amino-4-nitrobenzoic acid. This can be achieved by reacting the acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Nitration: Another route involves the nitration of tert-butyl 2-aminobenzoate. This can be done by treating the compound with a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-butyl 2-amino-4-nitrobenzoate can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-4-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 2,4-diaminobenzoic acid derivatives.

    Substitution: N-acyl or N-alkyl derivatives of this compound.

    Hydrolysis: 2-amino-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 2-amino-4-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-nitrobenzoate and its derivatives depends on the specific application. For instance, in drug development, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2-nitrobenzoate
  • Tert-butyl 2-amino-3-nitrobenzoate
  • Tert-butyl 2-amino-5-nitrobenzoate

Comparison:

  • Structural Differences: The position of the nitro group on the benzene ring varies among these compounds, leading to differences in their chemical reactivity and physical properties.
  • Reactivity: The position of the nitro group influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the functional groups present.

Tert-butyl 2-amino-4-nitrobenzoate stands out due to its unique substitution pattern, which offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

tert-butyl 2-amino-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJENZYUFPCZPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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